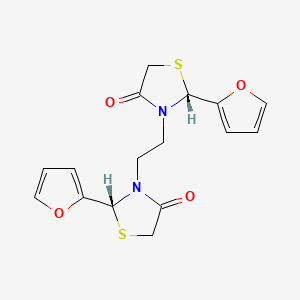
Carbamic acid, (3,3-difluoro-2-oxo-4-((phenylacetyl)amino)-1-(phenylmethyl)butyl)-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3,3-difluoro-2-oxo-4-((phenylacetyl)amino)-1-(phenylmethyl)butyl)-, phenylmethyl ester is a complex organic compound It features a carbamic acid core with various functional groups, including difluoro, oxo, phenylacetyl, and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,3-difluoro-2-oxo-4-((phenylacetyl)amino)-1-(phenylmethyl)butyl)-, phenylmethyl ester typically involves multi-step organic reactions. The process might start with the preparation of the carbamic acid core, followed by the introduction of the difluoro and oxo groups through specific reagents and conditions. The phenylacetyl and phenylmethyl groups are then added through further reactions, possibly involving acylation and alkylation steps.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the oxo group.
Substitution: Replacement of one functional group with another, which could occur at the phenyl or difluoro groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its interactions with biological molecules, potentially serving as a probe or inhibitor in biochemical assays.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.
Industry
In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other carbamic acid derivatives with different substituents. Examples could be:
- Carbamic acid, (3,3-difluoro-2-oxo-4-((phenylacetyl)amino)-1-(methyl)butyl)-, phenylmethyl ester
- Carbamic acid, (3,3-difluoro-2-oxo-4-((phenylacetyl)amino)-1-(ethyl)butyl)-, phenylmethyl ester
Uniqueness
The uniqueness of carbamic acid, (3,3-difluoro-2-oxo-4-((phenylacetyl)amino)-1-(phenylmethyl)butyl)-, phenylmethyl ester lies in its specific combination of functional groups, which might confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
148797-27-7 |
|---|---|
Molecular Formula |
C27H26F2N2O4 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-4,4-difluoro-3-oxo-1-phenyl-5-[(2-phenylacetyl)amino]pentan-2-yl]carbamate |
InChI |
InChI=1S/C27H26F2N2O4/c28-27(29,19-30-24(32)17-21-12-6-2-7-13-21)25(33)23(16-20-10-4-1-5-11-20)31-26(34)35-18-22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,30,32)(H,31,34)/t23-/m0/s1 |
InChI Key |
DYBFRICXIWEKTC-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)C(CNC(=O)CC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C(CNC(=O)CC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


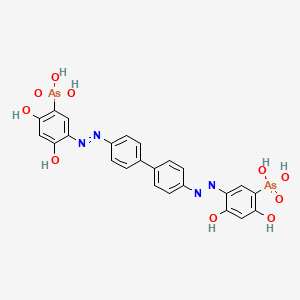
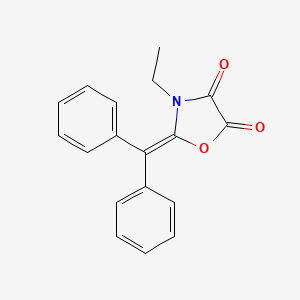
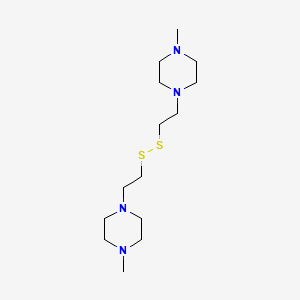
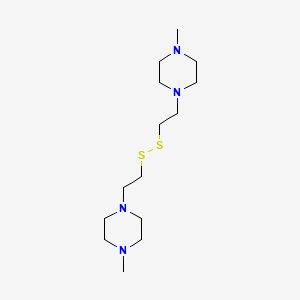
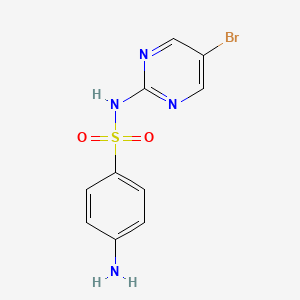
![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)

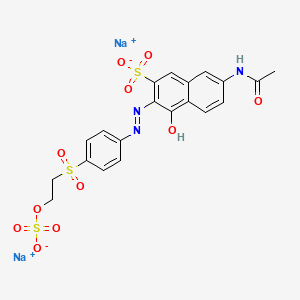
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805113.png)
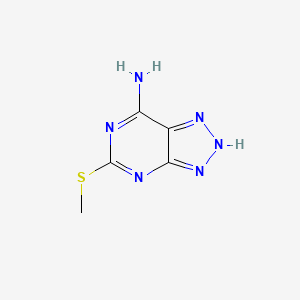
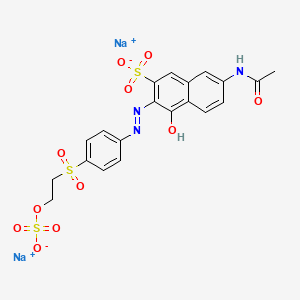
![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)

